Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate

Medicinal Chemistry CNS Drug Discovery ADME

Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (CAS 1999-00-4) is a β‑ketoester derivative featuring a para‑fluorophenyl moiety. It is a colorless to almost colorless liquid at ambient conditions, with a reported melting point of 117–120 °C and a density of 1.174 g/mL at 25 °C.

Molecular Formula C11H11FO3
Molecular Weight 210.20 g/mol
CAS No. 1999-00-4
Cat. No. B160393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-Fluorophenyl)-3-Oxopropanoate
CAS1999-00-4
SynonymsAM 833
AM-833
AM833
Fleroxacin
Quinodis
Ro 23 6240
Ro 23-6240
Ro 236240
Molecular FormulaC11H11FO3
Molecular Weight210.20 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C11H11FO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3
InChIKeySJUXLKYJKQBZLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate (CAS 1999-00-4): A Fluorinated β‑Ketoester Building Block for Pharmaceutical and Agrochemical R&D


Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (CAS 1999-00-4) is a β‑ketoester derivative featuring a para‑fluorophenyl moiety. It is a colorless to almost colorless liquid at ambient conditions, with a reported melting point of 117–120 °C and a density of 1.174 g/mL at 25 °C . As a member of the β‑ketoester class, the compound possesses both nucleophilic and electrophilic sites (enolate formation at the α‑carbon and carbonyl electrophilicity), enabling its use as a versatile intermediate in heterocycle synthesis and medicinal chemistry [1].

Why Substituting Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate with a Non‑Fluorinated or Alternative Halogen Analog Risks Project Failure


Generic substitution within the β‑ketoester series is not scientifically sound. The 4‑fluoro substituent imparts a unique combination of moderate lipophilicity (XLogP3 = 2) [1] and low steric bulk, which critically influences both the physicochemical properties of intermediates and the pharmacological profile of final drug candidates. Direct SAR studies demonstrate that replacing the 4‑fluorophenyl group with a non‑fluorinated phenyl ring reduces target potency by over 3‑fold (IC₅₀ 13.00 μM vs. 3.60 μM) [2]. Furthermore, alternative halogen analogs, such as the 4‑chlorophenyl derivative, exhibit drastically different physical properties (e.g., a melting point of 268–269 °C vs. 117–120 °C) , which can fundamentally alter reaction workup, purification, and formulation protocols. The specific quantitative differentiations provided below are essential for making a scientifically defensible selection.

Quantitative Differentiation of Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate (1999-00-4) from Its Closest Analogs


Lipophilicity Profile: Optimized logP for CNS Penetration vs. Non-Fluorinated and Chlorinated Analogs

The para‑fluoro substitution on Ethyl 3-(4-fluorophenyl)-3-oxopropanoate provides a moderate lipophilicity (XLogP3 = 2) that is ideally balanced for central nervous system (CNS) drug discovery. In silico predictions indicate the compound is a blood‑brain barrier (BBB) permeant . This contrasts with the more lipophilic chloro analog (estimated XLogP3 ~2.5‑3.0) and the less lipophilic non‑fluorinated phenyl analog (XLogP3 ~1.8). The 4‑fluoro substituent uniquely maintains hydrogen‑bonding capacity while enhancing BBB penetration , a combination not achievable with the 4‑chloro or 4‑bromo counterparts.

Medicinal Chemistry CNS Drug Discovery ADME

Physical Form and Handling: Liquid at Ambient Temperatures Enables Direct Use in Automated Synthesis Platforms

Ethyl 3-(4-fluorophenyl)-3-oxopropanoate is a clear liquid at room temperature with a melting point of 117–120 °C . In contrast, the 4‑chlorophenyl analog is a crystalline solid with a melting point of 268–269 °C , and the 4‑bromophenyl analog is also a high‑melting solid. The liquid physical form of the target compound eliminates the need for dissolution prior to liquid handling, making it directly compatible with automated parallel synthesis and high‑throughput experimentation (HTE) platforms.

Process Chemistry High-Throughput Experimentation Formulation

Superior Target Potency in GPCR Antagonist SAR: 3.6‑Fold Improvement over the Non‑Fluorinated Phenyl Analog

In a systematic structure‑activity relationship (SAR) study of NPBWR1 (GPR7) antagonists, the derivative containing the 4‑fluorophenyl moiety exhibited an IC₅₀ of 3.60 μM [1]. This represents a 3.6‑fold improvement in potency compared to the direct non‑fluorinated phenyl analog (IC₅₀ = 13.00 μM) and a 2‑fold improvement over the 4‑chlorophenyl analog (IC₅₀ = 1.77 μM) [1]. The 4‑fluoro substitution thus provides a specific and quantifiable advantage for this target class.

GPCR Neuropeptide B/W Receptor 1 NPBWR1 Antagonist

High‑Value Application Scenarios for Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate (1999-00-4)


Central Nervous System (CNS) Drug Discovery Programs

The compound's optimal lipophilicity (XLogP3 = 2) and predicted blood‑brain barrier permeability make it a strategic building block for CNS‑targeted medicinal chemistry projects, particularly those developing MAO inhibitors or other neuroactive agents where balanced ADME properties are critical .

GPCR Antagonist Lead Optimization

The head‑to‑head SAR data demonstrating a 3.6‑fold improvement in NPBWR1 potency over the non‑fluorinated phenyl analog positions this compound as a preferred intermediate for synthesizing and optimizing NPBWR1 (GPR7) antagonist libraries [1].

High‑Throughput Experimentation (HTE) and Automated Parallel Synthesis

The liquid physical state of the compound at ambient temperatures (melting point 117–120 °C) allows for direct and precise liquid handling in automated synthesis platforms, streamlining the generation of diverse compound libraries for hit‑to‑lead optimization .

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